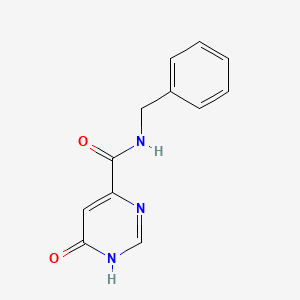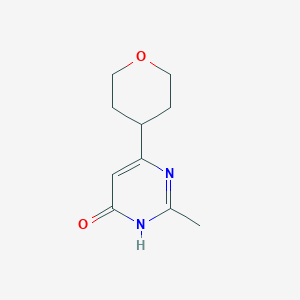![molecular formula C12H11N3O2S B6434177 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide CAS No. 1234923-12-6](/img/structure/B6434177.png)
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide, also known as 2-PFA, is an organic compound that is used in a variety of scientific and medical applications. It is a derivative of thiazole, and is known for its ability to interact with other molecules and form stable complexes. 2-PFA has been studied extensively in both laboratory and clinical settings, and has been found to have a number of unique properties that make it an attractive choice for a variety of applications.
Aplicaciones Científicas De Investigación
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of applications in scientific research. It has been used in drug discovery and development, as it has been found to interact with a variety of proteins and other molecules. It has also been used in the study of enzyme kinetics, as it can be used to study the effects of different substrates on enzyme activity. In addition, this compound has been used in the study of the structure and function of proteins, as it can be used to stabilize the structure of proteins and to study the interactions between different proteins.
Mecanismo De Acción
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is believed to interact with proteins and other molecules through a number of different mechanisms. It is believed to form a stable complex with the target molecule, which can then be used to study the interactions between the target molecule and other molecules. In addition, this compound may interact with the target molecule through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been found to act as an agonist at certain receptors, such as the NMDA receptor. In addition, this compound has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it easy to handle and store. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, and therefore must be used with a suitable solvent.
Direcciones Futuras
Due to its unique properties, 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of potential future applications. One potential application is in the development of new drugs, as this compound has been found to interact with a variety of proteins and other molecules. In addition, this compound could be used in the study of enzyme kinetics and the structure and function of proteins. Finally, this compound could be used in the development of new materials, such as polymers, that could be used in a variety of applications.
Métodos De Síntesis
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is synthesized via a two-step reaction. The first step involves the reaction of phenylacetic acid with thiazole in the presence of an acid catalyst. This reaction produces this compound and a byproduct of water. The second step involves the reaction of this compound with a base, such as sodium hydroxide, to form a salt. This reaction can be performed at room temperature, and yields a product that is stable and easy to handle.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCWRHEKAEMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)
![2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6434114.png)
![5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B6434125.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)
![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6434154.png)
![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)